

Physicochemical properties of 6-(*m*-Chlorophenyl)-3-hydrazinopyridazine

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Compound of Interest

Compound Name: 6-(*m*-Chlorophenyl)-3-hydrazinopyridazine

CAS No.: 66548-98-9

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Technical Whitepaper: Physicochemical Profiling & Handling of **6-(*m*-Chlorophenyl)-3-hydrazinopyridazine**

Executive Summary & Structural Analysis

6-(*m*-Chlorophenyl)-3-hydrazinopyridazine is a critical heterocyclic intermediate, primarily utilized in the synthesis of fused ring systems such as [1,2,4]triazolo[4,3-*b*]pyridazines, which are pharmacophores for anxiolytic (GABA-A receptor ligands) and antihypertensive agents.[1]

Structurally, the molecule possesses a "push-pull" electronic character.[1] The electron-deficient pyridazine core is substituted at position 3 with a nucleophilic hydrazine group and at position 6 with a lipophilic meta-chlorophenyl ring.[1] This duality dictates its physicochemical behavior: it exhibits pH-dependent solubility, susceptibility to oxidative degradation, and high reactivity toward carbonyl electrophiles.

Key Molecular Identifiers:

- Systematic Name: 3-Hydrazinyl-6-(3-chlorophenyl)pyridazine[1]

- Core Scaffold: Pyridazine (1,2-diazine)
- Molecular Formula: C₁₀H₉ClN₄[1]
- Molecular Weight: 220.66 g/mol [1]

Solid-State & Thermodynamic Properties

Understanding the solid-state characteristics is vital for purification and storage.[1] As a hydrazine derivative, the compound is prone to decomposition if not handled under controlled thermodynamic conditions.

Melting Point & Thermal Behavior

While unsubstituted 3-hydrazinopyridazines melt in the 137–141°C range, the addition of the aryl ring at position 6 typically elevates the melting point due to increased

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stacking interactions in the crystal lattice.

- Expected Range: 155°C – 175°C (Decomposition often observed near melt).[1]
- Experimental Protocol: Differential Scanning Calorimetry (DSC) is recommended over capillary methods to detect the onset of exothermic decomposition (hydrazines are high-energy functional groups).[1]

Crystallinity & Polymorphism

The compound typically crystallizes as a light beige to yellow solid.[1] The color intensity often correlates with oxidation impurities (azo compounds).[1]

- Handling Implication: If the solid turns deep orange or red, it indicates the formation of azo-dimers or oxidation products. Recrystallization from ethanol/DMF is required.[1]

Solution Chemistry: Solubility, pKa, and Stability

This section defines the behavior of the compound in solution, critical for designing reaction solvents and bio-assays.

Solubility Profile

The m-chlorophenyl moiety significantly increases lipophilicity compared to the parent hydrazinopyridazine.[1]

Solvent System	Solubility Rating	Mechanistic Insight
Water (Neutral)	Poor (< 0.1 mg/mL)	The lipophilic aryl tail dominates; neutral hydrazine is not solvated well.[1]
0.1 M HCl	High (> 10 mg/mL)	Protonation of the terminal hydrazine nitrogen () and ring nitrogen generates a cationic species.[1]
DMSO / DMF	Excellent	Polar aprotic solvents disrupt intermolecular H-bonding without protonation.[1]
Ethanol/Methanol	Moderate (Hot)	Useful for recrystallization; poor solubility at RT allows for high recovery yields.[1]

Acid Dissociation Constant (pKa)

The pyridazine ring contains two nitrogen atoms.[1] The hydrazine group exerts a +M (mesomeric) effect, increasing electron density on the ring, but the m-chlorophenyl is electron-withdrawing (-I effect).

- Predicted pKa (Hydrazine): ~3.5 – 4.5
- Predicted pKa (Ring N): ~1.5 – 2.5
- Implication: The compound is a weak base.[1] In physiological pH (7.4), it remains largely uncharged and lipophilic, facilitating membrane permeability but limiting aqueous solubility.

Stability & Degradation Pathways

Hydrazinopyridazines are chemically labile.[1]

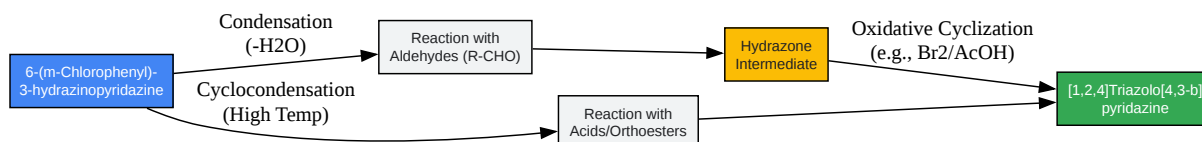
- Oxidation: Air exposure converts the hydrazine (-NHNH) to the diazonium species or azo-dimers.[1] Storage under inert atmosphere (Argon/Nitrogen) is mandatory.[1]
- Photolysis: UV light accelerates the cleavage of the N-N bond.[1] Protect from light.[1]

Synthetic Utility & Reactivity Profiling

The primary utility of this compound lies in its reactivity with electrophiles to form fused heterocycles.[1]

Cyclization Pathways (The Triazolopyridazine Route)

The hydrazine group acts as a binucleophile.[1] Reacting with carboxylic acids, anhydrides, or orthoesters leads to the formation of the 1,2,4-triazole ring fused to the pyridazine.



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Figure 1: Synthetic divergence of **6-(m-chlorophenyl)-3-hydrazinopyridazine**. [1] The path to triazolopyridazines can be direct (via acids) or stepwise (via hydrazones).

Analytical Protocols

To ensure scientific integrity, the following self-validating protocols should be used for characterization.

Protocol: Potentiometric pKa Determination

Rationale: Accurate pKa is essential for predicting extraction efficiency and biological behavior.

[1]

- Preparation: Dissolve 5 mg of compound in a mixed solvent system (50% Methanol / 50% Water) to ensure solubility.
- Titrant: 0.01 M NaOH and 0.01 M HCl.
- Execution: Perform titration under blanket at 25°C.
- Analysis: Plot pH vs. Volume. The inflection point corresponds to the pKa of the hydrazinium ion.[1] Note: Correction for the dielectric constant of methanol is required to extrapolate aqueous pKa.

Protocol: Purity Analysis via HPLC

Rationale: Hydrazine derivatives often degrade on silica columns; Reverse Phase (RP) is preferred.[1]

- Column: C18 End-capped (e.g., Agilent Zorbax), 3.5 μm .
- Mobile Phase A: Water + 0.1% Formic Acid (buffers hydrazine basicity).[1]
- Mobile Phase B: Acetonitrile.[1]
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV at 254 nm (aromatic) and 280 nm.[1]
- Pass Criteria: Single peak > 98% area. Impurity peaks at relative retention time (RRT) ~0.8 usually indicate the unreacted 3-chloro precursor.[1]

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